Cas no 860612-52-8 (Ethyl 3-chloroimidazo1,2-apyrimidine-2-carboxylate)

Ethyl 3-chloroimidazo1,2-apyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- ETHYL 3-CHLOROIMIDAZO[1,2-A]PYRIMIDINE-2-CARBOXYLATE
- Imidazo[1,2-a]pyrimidine-2-carboxylic acid, 3-chloro-, ethyl ester
- Ethyl 3-chloroimidazo1,2-apyrimidine-2-carboxylate
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- MDL: MFCD04124241
Ethyl 3-chloroimidazo1,2-apyrimidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB298830-500 mg |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, 90%; . |
860612-52-8 | 90% | 500mg |
€678.60 | 2023-04-26 | |
Apollo Scientific | OR32138-1g |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
860612-52-8 | tech | 1g |
£1078.00 | 2025-02-20 | |
TRC | E173125-0.5mg |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
860612-52-8 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
Matrix Scientific | 169835-5mg |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
860612-52-8 | 5mg |
$105.00 | 2023-09-06 | ||
abcr | AB298830-1g |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, 90%; . |
860612-52-8 | 90% | 1g |
€1312.80 | 2024-06-09 | |
A2B Chem LLC | AI69710-5mg |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
860612-52-8 | >90% | 5mg |
$214.00 | 2024-04-19 | |
TRC | E173125-2.5mg |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
860612-52-8 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
Matrix Scientific | 169835-10mg |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
860612-52-8 | 10mg |
$146.00 | 2023-09-06 | ||
TRC | E173125-1mg |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
860612-52-8 | 1mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB298830-1 g |
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, 90%; . |
860612-52-8 | 90% | 1g |
€1312.80 | 2023-04-26 |
Ethyl 3-chloroimidazo1,2-apyrimidine-2-carboxylate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Ethyl 3-chloroimidazo1,2-apyrimidine-2-carboxylateに関する追加情報
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS No. 860612-52-8): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS No. 860612-52-8) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazopyrimidines, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. In this article, we will delve into the synthesis, physicochemical properties, and potential applications of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, highlighting recent advancements and research findings.
Synthesis of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
The synthesis of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves a multi-step process that combines various organic reactions. One common approach is to start with the condensation of ethyl cyanoacetate with formamide to form ethyl 5-amino-3-cyano-1H-pyrazole-4-carboxylate. This intermediate is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to form the imidazopyrimidine core. The final step involves the introduction of the chloro substituent via a chlorination reaction, typically using chlorine gas or a chlorinating agent like N-chlorosuccinimide (NCS).
The synthetic route can be summarized as follows:
- Condensation of ethyl cyanoacetate with formamide to form ethyl 5-amino-3-cyano-1H-pyrazole-4-carboxylate.
- Cyclization using POCl3 to form ethyl 3-aminoimidazo[1,2-a]pyrimidine-2-carboxylate.
- Chlorination using NCS to introduce the chloro substituent.
This synthetic strategy provides a robust and scalable method for producing Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, making it suitable for both laboratory-scale research and industrial applications.
Physicochemical Properties of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a white crystalline solid with a molecular formula of C9H9ClN4O2. It has a molecular weight of approximately 240.65 g/mol. The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is sparingly soluble in water. These solubility properties make it suitable for use in various biological assays and drug delivery systems.
The melting point of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is around 175°C to 177°C. The compound is stable under normal laboratory conditions but should be stored away from strong acids and bases to prevent degradation. It is also important to note that the compound should be handled with care due to its potential reactivity with certain chemicals.
Biological Activities and Applications in Medicinal Chemistry
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate has been extensively studied for its potential biological activities. One of the most promising areas of research is its antiviral activity. Studies have shown that this compound exhibits potent inhibitory effects against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve the inhibition of viral replication by interfering with key viral enzymes or pathways.
In addition to its antiviral properties, Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate has also shown promise as an anticancer agent. Research has demonstrated that it can selectively inhibit the growth of cancer cells while sparing normal cells. The anticancer activity is thought to be mediated through multiple mechanisms, including induction of apoptosis and inhibition of angiogenesis.
Furthermore, recent studies have explored the anti-inflammatory properties of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate. In vitro experiments have shown that it can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Current Research Trends and Future Directions
The ongoing research on Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is the development of prodrugs or analogs that can enhance the bioavailability and reduce the toxicity of this compound. For example, researchers are investigating the use of ester prodrugs that can be metabolized in vivo to release the active compound.
Another area of active research is the combination therapy involving Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate. Studies have shown that combining this compound with other antiviral or anticancer agents can synergistically enhance their therapeutic effects while reducing side effects. This approach holds great promise for improving treatment outcomes in various diseases.
In conclusion, Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS No. 860612-52-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the discovery and development of new therapeutic agents.
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